![molecular formula C13H11N3O4S B5809244 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also act by disrupting the membrane integrity of fungal and bacterial cells, leading to their death.
Biochemical and Physiological Effects:
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of various cancer cell lines. Additionally, it has been reported to exhibit antifungal and antibacterial activities. The compound has also shown promising results in the treatment of neurological disorders by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used to study various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Furthermore, the potential use of the compound in the treatment of other diseases such as viral infections and autoimmune disorders should also be explored.
Synthesemethoden
The synthesis of 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with 2-thienylacetic acid to form the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)imidazole to form the desired compound.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c14-13(9-3-1-4-10(7-9)16(18)19)15-20-12(17)8-11-5-2-6-21-11/h1-7H,8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNBVSNLIZRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)CC2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


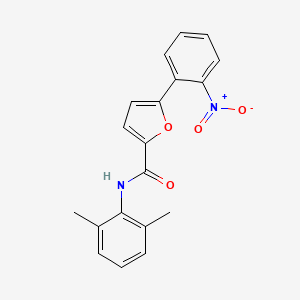
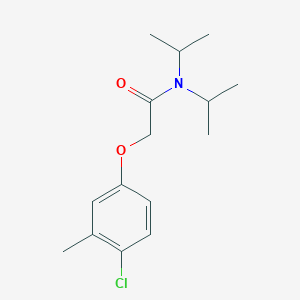
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)


![5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid](/img/structure/B5809194.png)
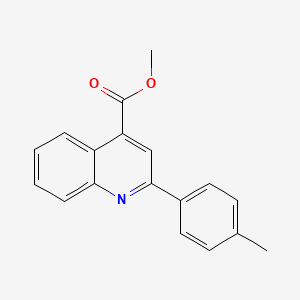
![1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5809205.png)

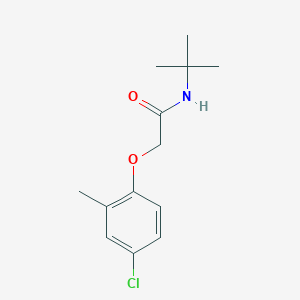
![2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)
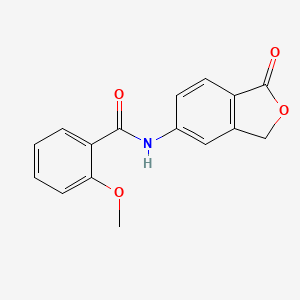
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)